molecular formula C19H16FN3O4S B6550683 methyl 3-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040655-76-2

methyl 3-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550683
CAS No.: 1040655-76-2
M. Wt: 401.4 g/mol
InChI Key: AMZNVKDLUVXZRE-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline core with a sulfanylidene (C=S) group at position 2, a carbamoylmethyl substituent at position 3, and a methyl carboxylate at position 5.

Properties

IUPAC Name

methyl 3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-27-18(26)12-4-7-14-15(8-12)22-19(28)23(17(14)25)10-16(24)21-9-11-2-5-13(20)6-3-11/h2-8H,9-10H2,1H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNVKDLUVXZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C18H17F N2O6S
  • Molecular Weight : 376.36 g/mol

The presence of a fluorine atom and a carbamoyl group suggests potential interactions with biological targets that can be exploited for therapeutic applications.

Antibacterial Activity

A study assessed the antibacterial properties of several compounds with similar structures, revealing that many exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.045 mg/mL, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.008Escherichia coli

The most active derivatives were found to be more potent than traditional antibiotics such as ampicillin and streptomycin, highlighting their potential as alternative treatments for bacterial infections.

Antifungal Activity

In addition to antibacterial effects, related compounds have also demonstrated antifungal activity. The MIC values for antifungal activity were reported between 0.004 and 0.06 mg/mL across various fungal strains, suggesting that these compounds could serve as effective antifungal agents as well .

The mechanism underlying the antimicrobial activity of these compounds is believed to involve inhibition of essential bacterial enzymes. For instance, docking studies indicated that certain compounds inhibit MurB in E. coli, which is crucial for bacterial cell wall synthesis . Understanding these mechanisms can assist in designing more effective derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly influence biological activity. For example, the introduction of specific substituents on the quinazoline core has been linked to enhanced potency against target pathogens. This relationship emphasizes the importance of molecular design in developing new antimicrobial agents.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation into a series of methyl derivatives demonstrated that compounds with a fluorophenyl moiety exhibited superior antibacterial activity compared to their non-fluorinated counterparts.
  • Cytotoxicity Assessments : Cytotoxicity tests conducted using MTT assays revealed that while some derivatives showed potent antimicrobial effects, they maintained a favorable safety profile against normal human cells (MRC5), indicating their potential for therapeutic use without significant toxicity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related molecules with fluorinated aromatic groups, heterocyclic cores, and ester/carbamate functionalities. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Tetrahydroquinazoline 3-(4-fluorophenylcarbamoylmethyl), 2-sulfanylidene, 7-carboxylate ~450 (estimated) Not reported
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate () Quinoline 6,7-difluoro, 4-hydroxy, 2-(4-fluorobenzylsulfanyl) 417.38 Not specified
1-Aryl-3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanamides () Propanamide 4-fluorophenyl, 4-methoxyphenyl ~378.42 (example) Antibacterial
Methyl 3-(4-fluorophenyl)propiolate () Propiolate ester 4-fluorophenylpropiolate 178.16 Synthetic intermediate
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate () Chromen 4-chlorophenyl, trifluoromethyl, morpholine carboxylate 436.78 Not specified

Key Findings

Core Structure Differences: The tetrahydroquinazoline core in the target compound is partially saturated, which may enhance solubility compared to fully aromatic quinoline () or chromen () systems. Saturation can also modulate binding to biological targets by altering conformational rigidity . The sulfanylidene (C=S) group at position 2 distinguishes it from sulfur-containing analogs like the thioether (C-S-C) in .

Substituent Effects: The 4-fluorophenyl group is a common pharmacophore in antimicrobial () and kinase-targeting () compounds, suggesting its role in enhancing lipophilicity and target affinity . The carbamoylmethyl substituent at position 3 is unique to the target compound.

Synthetic Utility :

  • Methyl 3-(4-fluorophenyl)propiolate () is a precursor for alkyne-based couplings, highlighting the utility of fluorinated esters in constructing complex heterocycles like the target compound .

Biological Activity Gaps: While ’s propanamides exhibit antibacterial effects, the target compound’s activity remains uncharacterized in the provided evidence.

Q & A

Basic: What analytical techniques are recommended to confirm the structural integrity of this tetrahydroquinazoline derivative?

Methodological Answer:

  • X-ray crystallography is critical for unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to resolve the sulfanylidene tautomerism and verify the 3D arrangement of the tetrahydroquinazoline core .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) in deuterated solvents (e.g., DMSO-d₆) identifies key functional groups, such as the 4-fluorophenyl carbamoyl moiety and thione group. Compare chemical shifts with analogous quinazoline derivatives to validate assignments .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, ensuring synthetic fidelity.

Basic: What synthetic strategies are effective for introducing the 4-fluorophenyl carbamoyl group into tetrahydroquinazoline systems?

Methodological Answer:

  • Carbamoylation via active esters : React the tetrahydroquinazoline intermediate with 4-fluorobenzyl isocyanate or a mixed carbonate intermediate under anhydrous conditions (e.g., THF, DMF) with catalytic DMAP .
  • Post-functionalization : After forming the tetrahydroquinazoline scaffold, introduce the 4-fluorophenyl group via reductive amination or nucleophilic substitution, using protecting groups (e.g., Boc) to prevent side reactions .

Advanced: How should researchers resolve discrepancies between solution-state NMR and solid-state X-ray data for sulfanylidene tautomerism?

Methodological Answer:

  • Variable-temperature NMR : Probe tautomeric equilibria in solution by monitoring chemical shift changes at elevated temperatures (e.g., 25–80°C) to assess dynamic behavior .
  • DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify dominant tautomers in solution .
  • Cross-polarization magic-angle spinning (CP/MAS) NMR : Analyze solid-state tautomeric forms directly and correlate with X-ray crystallographic results .

Advanced: What strategies mitigate oxidation or decomposition of intermediates during tetrahydroquinazoline ring formation?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiol or enol ether groups) .
  • Low-temperature stabilization : Perform cyclization steps at –20°C to 0°C to suppress side reactions.
  • Radical scavengers : Add inhibitors like BHT (butylated hydroxytoluene) to quench reactive oxygen species during prolonged reflux .

Basic: Which chromatographic methods are optimal for purity assessment of this compound?

Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Monitor at 254 nm for aromatic absorption .
  • Preparative TLC : Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) to isolate pure fractions. Visualize under UV or via iodine staining .

Advanced: How can absorption anisotropy artifacts in X-ray diffraction data be corrected for crystals containing heavy atoms?

Methodological Answer:

  • Empirical absorption correction : Apply spherical harmonic models (e.g., implemented in SHELX) using multiple symmetry-equivalent reflections to model anisotropic absorption effects .
  • Multi-scan integration : Use data collected at different azimuthal angles to average out absorption errors, particularly for crystals with high Z′′ (e.g., halogen-containing derivatives) .

Advanced: How does the tautomeric state (thione vs. thiol) influence biological activity, and how can it be controlled experimentally?

Methodological Answer:

  • pH-dependent studies : Adjust buffer conditions (pH 5–9) during bioassays to stabilize specific tautomers. Monitor tautomer ratios via UV-Vis spectroscopy .
  • Cocrystallization with targets : Soak crystals of the compound with target proteins (e.g., enzymes) to determine the bioactive tautomer via X-ray crystallography .

Basic: What spectroscopic signatures distinguish the tetrahydroquinazoline core from dihydroquinazoline analogs?

Methodological Answer:

  • ¹H NMR : Look for characteristic upfield shifts of H-3 and H-4 protons (δ 3.5–4.5 ppm) in the tetrahydroquinazoline ring, absent in dihydro derivatives .
  • IR spectroscopy : A strong C=O stretch near 1680 cm⁻¹ confirms the 4-oxo group, while a thione C=S stretch appears at 1200–1250 cm⁻¹ .

Advanced: How can conflicting NOE (Nuclear Overhauser Effect) data be reconciled with X-ray-derived conformations?

Methodological Answer:

  • Molecular dynamics simulations : Compare NOE-derived distances with conformational ensembles generated via AMBER or GROMACS to identify dominant solution-state conformers .
  • Selective deuteration : Synthesize deuterated analogs to suppress spin diffusion artifacts in NOESY experiments .

Basic: What crystallization conditions favor high-quality single crystals of this compound for X-ray analysis?

Methodological Answer:

  • Slow vapor diffusion : Use a 1:1 mixture of dichloromethane and hexane at 4°C to promote gradual crystal growth .
  • Seeding : Introduce microcrystals from prior batches to overcome nucleation barriers.
  • Additive screening : Include small amounts of trifluoroacetic acid (TFA) to improve crystal morphology by modulating solubility .

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